(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

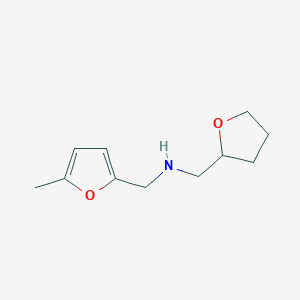

(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine featuring two distinct heterocyclic substituents: a 5-methylfuran-2-ylmethyl group and a tetrahydrofuran-2-ylmethyl group. The compound combines an aromatic furan ring (with a methyl group at the 5-position) and a saturated tetrahydrofuran (THF) ring, which may confer unique physicochemical and biological properties. For instance, furan-derived amines are known for their roles in Maillard reaction products (e.g., food flavoring agents) , while THF-containing amines are explored as epoxy resin hardeners due to their wet adhesion properties .

Structure

3D Structure

Properties

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h4-5,10,12H,2-3,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRLOYQDBHXKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCC2CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:

Furan Derivative Synthesis: The furan ring is synthesized through a cyclization reaction of appropriate precursors.

Methylation: The furan ring is methylated at the 5-position to produce 5-methylfuran.

Amine Attachment: The amine group is introduced through a reaction with a suitable amine source, such as an amine derivative of tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions on the rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction typically results in the formation of alcohols or amines.

Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine: has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to receptors, triggering signaling pathways that result in physiological responses.

Comparison with Similar Compounds

Structural Analogs and Molecular Features

The target compound belongs to a class of N-substituted furan and THF derivatives . Key structural analogs include:

Physical Properties

- Target Compound: Predicted to be a low-melting solid (analogous to 4b in , mp 75–77°C) with moderate solubility in polar solvents (e.g., methanol, DMSO).

- Isopropyl-THF Analog : Liquid at room temperature (MW 143.23), used in epoxy resin formulations for enhanced wet adhesion .

Key Research Findings

- Structural Influence on Bioactivity : The 5-methylfuran moiety is associated with aromatic interactions in biological targets, while THF improves solubility and metabolic stability .

- Wet Adhesion Performance : Amines with THF substituents exhibit superior wet adhesion due to their ability to form stable hydrogen bonds in hydrated epoxy networks .

- Machine Learning Predictions : LASSO regression models correlate amine structural features (e.g., nitrogen/oxygen count, ring systems) with wet adhesion strength, aiding in the design of high-performance hardeners .

Biological Activity

The compound (5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological evaluations, including antimicrobial and anticancer properties.

Structural Characteristics

The compound features a furan moiety, which is known for its diverse biological activities. The presence of both furan and tetrahydrofuran rings in its structure suggests that it may interact with various biological targets. The molecular formula is , with a molecular weight of approximately 195.26 g/mol .

Table 1: Structural Overview

| Component | Description |

|---|---|

| Molecular Formula | C11H17N O2 |

| Molecular Weight | 195.26 g/mol |

| Key Functional Groups | Furan, Tetrahydrofuran, Amine |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing furan derivatives. For instance, derivatives similar to This compound have shown promising results against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a comparative study, several furan-based compounds were synthesized and evaluated for their antimicrobial activity against standard and clinical strains of bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 6 | Staphylococcus epidermidis | 4 µg/mL |

| Compound 1 | Escherichia coli | 8 µg/mL |

| Compound 3 | Staphylococcus aureus | 16 µg/mL |

These findings suggest that the furan moiety contributes significantly to the antimicrobial efficacy of these compounds, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The potential anticancer properties of This compound have also been explored. In vitro studies have shown that certain furan derivatives can induce cytotoxicity in cancer cell lines while remaining non-toxic to normal cells.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various furan derivatives on human cancer cell lines, it was revealed that specific compounds demonstrated significant growth inhibition compared to control groups.

Table 3: Cytotoxicity Evaluation Results

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 12 ± 1.5 |

| Compound B | MCF-7 (breast cancer) | 8 ± 0.5 |

| Control | Normal HaCaT cells | >100 |

These results indicate a selective cytotoxicity profile where the tested compounds effectively target cancer cells while sparing normal cells, suggesting a potential therapeutic application in oncology .

Q & A

Q. What are the optimal synthetic routes for (5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine?

The compound can be synthesized via nucleophilic substitution or reductive amination. A typical method involves reacting 5-methylfurfurylamine derivatives with tetrahydrofurfuryl halides in tetrahydrofuran (THF) as a solvent, followed by purification using column chromatography (eluent: dichloromethane/methanol gradients) . Triethylamine is often added to scavenge acids, and reaction progress is monitored via thin-layer chromatography (TLC) . For analogs like cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine, similar protocols are employed, emphasizing controlled reaction times (3–5 days) and inert atmospheres .

Q. How can the structure of this compound be validated post-synthesis?

Structural validation requires a combination of techniques:

- NMR spectroscopy : - and -NMR confirm substituent integration and stereochemistry.

- X-ray crystallography : Programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution) resolve crystal packing and bond geometries .

- Mass spectrometry (GC-MS or LC-MS) : Validates molecular weight and purity, as demonstrated for furfuryl-pyrrole derivatives .

Q. What solvents and conditions ensure stability during storage?

Store the compound under anhydrous conditions in sealed containers at 2–8°C. THF or dichloromethane is preferred for dissolution, while exposure to moisture, light, or high temperatures (>40°C) should be avoided to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of similar furan-based amines?

Isotope labeling studies (e.g., -lysine in furfuryl-amine synthesis) reveal that nitrogen transfer occurs via decarboxylation of Schiff base intermediates, followed by cyclization . For the target compound, computational methods like density functional theory (DFT) can model transition states and reaction pathways, as seen in Hirshfeld surface analyses of related amines .

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved?

Use SHELX refinement tools to iteratively adjust structural parameters against high-resolution data. For twinned crystals, SHELXD or SHELXE enables phase correction and electron density mapping . Cross-validation with spectroscopic data (e.g., IR for functional groups) resolves ambiguities .

Q. What are the compound’s potential applications in pharmaceutical research?

Furan- and tetrahydrofuran-derived amines are intermediates in drug synthesis, particularly for antimicrobial or anti-inflammatory agents. For example, (S)-tetrahydrofuran-2-yl-methylamine is used in chiral pharmaceutical synthesis , while analogs like {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol exhibit antioxidant and anticancer activity .

Q. How can stability under reactive conditions (e.g., high temperature/pH) be assessed?

Conduct accelerated stability studies:

- Thermal gravimetric analysis (TGA) : Determines decomposition thresholds.

- pH-dependent hydrolysis : Monitor degradation via HPLC at 120°C in buffered solutions (pH 3–9), as applied to furfuryl-amine derivatives .

- Oxidative stability : Use radical initiators (e.g., AIBN) to simulate oxidative stress .

Methodological Considerations

Q. What safety protocols are critical during handling?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Work in fume hoods to prevent inhalation of vapors .

- Neutralize waste with 10% acetic acid before disposal .

Q. How to optimize reaction yields in large-scale synthesis?

- Catalyst screening : Test Pd/C or Raney nickel for reductive amination efficiency.

- Solvent selection : THF enhances solubility, while EtN improves reaction kinetics .

- Process automation : Use continuous-flow reactors to minimize side reactions .

Q. What computational tools predict biological activity or toxicity?

- QSAR models : Correlate structural features (e.g., logP, H-bond donors) with bioactivity.

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory potential) .

- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties .

Data Contradiction Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.